N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide
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Overview
Description
N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a 4-chlorophenyl group, a chromen-4-one core, and a morpholin-4-yl acetamide moiety. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets. For instance, indole derivatives, which share some structural similarities with the compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
The interaction of these compounds with their targets can lead to various changes. For example, they might inhibit or activate the function of the target, leading to downstream effects .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives, for instance, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Some compounds with similar structures have been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some compounds with similar structures have been found to protect cells from oxidative stress by lowering reactive oxygen species (ROS) levels and boosting the glutathione system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.
Attachment of the Morpholin-4-yl Acetamide Moiety: The final step involves the reaction of the intermediate compound with morpholine and chloroacetyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen or the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in structure but contains a thiazole ring instead of a chromen-4-one core.
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: Contains a quinazolinone core and a piperazine ring.
Uniqueness
N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide is unique due to its specific combination of a chromen-4-one core, a 4-chlorophenyl group, and a morpholin-4-yl acetamide moiety. This unique structure contributes to its distinct biological and pharmacological properties, making it a valuable compound for scientific research.
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c22-15-7-5-14(6-8-15)19-20(26)16-3-1-2-4-17(16)28-21(19)23-18(25)13-24-9-11-27-12-10-24/h1-8H,9-13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQLKHQCIKMLAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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